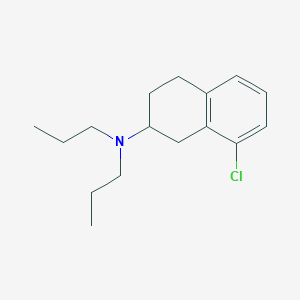
2-Di-n-propylamino-8-chloro-1,2,3,4-tetrahydronaphthalene
Cat. No. B8429217
M. Wt: 265.82 g/mol
InChI Key: FDDYTYUUDGHIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05389687
Procedure details


To a solution of 8-chloro-2-tetralone (3.0 gm, 16.6 mMol) in benzene (25 mL) were added dipropylamine (3.35 mL, 33.2 mMol) and p-toluenesulfonic acid (100 mg), and the reaction mixture was heated at reflux for 4 hours with constant water removal (Dean-Stark trap). The reaction mixture was then cooled to room temperature, and the volatiles were removed in vacuo to give a dark viscous residue. To a solution of this crude material in methanol (30 mL) were added acetic acid (3 mL) followed by the dropwise addition of sodium borohydride (1.5 gm) in ethanol (60 mL) with cooling. The reaction mixture was stirred for 18 hours at room temperature. To this was then added hydrochloric acid (6M, 20 mL) and the mixture stirred 4 hours at room temperature. The volatiles were then removed in vacuo and the residue triturated with water. The aqueous phase was extracted once with diethyl ether, and the organic phase was discarded. The remaining aqueous phase was made basic with concentrated ammonium hydroxide and was then extracted well with dichloromethane. The organic extracts were combined, washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated in vacuo to give an orange liquid. Purification by chromatography on basic alumina (Activity I, dichloromethane) gave a colorless liquid (1.75 gm, 40%). The hydrochloride salt was formed and recrystallized (ethanol/diethyl ether) to give a colorless, crystalline-solid (m.p.=159°-160° C.).





[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






Name
Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][C:9](=O)[CH2:8][CH2:7]2.[CH2:13]([NH:16][CH2:17][CH2:18][CH3:19])[CH2:14][CH3:15].[BH4-].[Na+].Cl>C1C=CC=CC=1.CO.C(O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)(=O)C.O>[CH2:13]([N:16]([CH2:17][CH2:18][CH3:19])[CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:2]([Cl:1])[CH:3]=[CH:4][CH:5]=2)[CH2:10]1)[CH2:14][CH3:15] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC=C2CCC(CC12)=O
|
|
Name
|
|
|
Quantity
|
3.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NCCC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Three
[Compound]
|
Name
|
crude material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 18 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark viscous residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were then removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue triturated with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted once with diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted well with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an orange liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by chromatography on basic alumina (Activity I, dichloromethane)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N(C1CC2=C(C=CC=C2CC1)Cl)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.75 g | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
